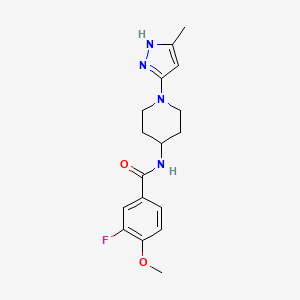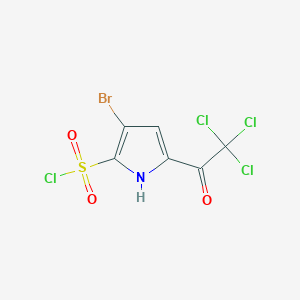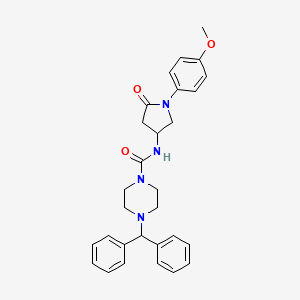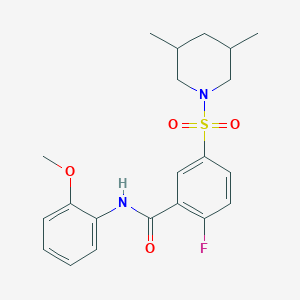
3-fluoro-4-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-4-methoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also has a pyrazole ring, which is a type of aromatic organic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the coupling of the benzamide moiety . The exact synthesis would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrazole ring, and a piperidine ring . The fluorine and methoxy groups attached to the benzene ring would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the benzamide group, the pyrazole ring, and the piperidine ring could each influence how the compound reacts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the fluorine and methoxy groups could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
Chemical Reactivity and Synthesis
The compound shares structural similarities with chemicals studied for their reactivity and synthesis methods. A study by Pietra & Vitali (1972) on nucleophilic aromatic substitution reactions discusses the reactivity of piperidine derivatives, which are structurally related to the target compound. The research highlights the reaction mechanisms and kinetics, providing insight into how similar compounds react under various conditions (Pietra & Vitali, 1972).
Pharmacological Interactions
A paper by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of human liver Cytochrome P450 (CYP) isoforms. The structural resemblance of the compound to the CYP inhibitors suggests potential implications in drug metabolism and pharmacokinetics (Khojasteh et al., 2011).
DNA Binding and Fluorescent Staining
The compound's structure is akin to that of Hoechst 33258, a known DNA minor groove binder. Issar & Kakkar (2013) discuss the binding specificity of Hoechst 33258 to AT-rich sequences in the DNA minor groove, highlighting its applications in fluorescent DNA staining and as a model system for understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Radioligand in Neurological Research
The paper by Nordberg (2007) on amyloid imaging in Alzheimer's disease discusses the use of N-methyl piperidine derivatives as radioligands for PET imaging, suggesting the potential use of structurally similar compounds, like the one , in the early detection and therapeutic evaluation of neurological conditions (Nordberg, 2007).
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to affect a broad range of biochemical pathways due to their ability to interact with multiple receptors .
Result of Action
Similar compounds have demonstrated a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11-9-16(21-20-11)22-7-5-13(6-8-22)19-17(23)12-3-4-15(24-2)14(18)10-12/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNINWJYJUBLVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2435646.png)
![4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2435647.png)
![Pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2435648.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2435651.png)

![1-{2-[2-(Dimethylamino)pyrimidin-4-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2435655.png)
![(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2435660.png)
![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2435662.png)
![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)



